molecular formula C19H23N3O B5633240 N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)-N-methylacetamide

N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)-N-methylacetamide

Cat. No. B5633240
M. Wt: 309.4 g/mol
InChI Key: DDTULDBJBXCRDJ-UHFFFAOYSA-N
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Description

Pyrazole derivatives are notable in pharmaceutical and medicinal chemistry for their diverse biological activities. The cyclopropyl group and indenyl moiety further contribute to the compound's uniqueness, potentially affecting its stability, reactivity, and biological activity.

Synthesis Analysis

Synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. The synthesis can be tailored by substituting various groups to achieve desired properties. For example, Sunder et al. (2013) synthesized a series of pyrazole derivatives by reacting pyrazole with substituted acetamides, demonstrating a method that could potentially be applied or adapted for the synthesis of the compound (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by NMR, IR, and Mass spectroscopy. These techniques confirm the presence of the pyrazole ring and substituted groups, providing insight into the compound's molecular framework and potential interaction sites (K. Chkirate et al., 2019).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, including cyclizations and substitutions, influenced by the nature of substituents. For example, the presence of a cyclopropyl group might influence the compound's reactivity towards electrophilic or nucleophilic attack, potentially leading to the formation of novel compounds or complexes (Maruoka et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability of pyrazole derivatives, are significantly influenced by their molecular structure. Substituents like the cyclopropyl group and the indenyl moiety can affect these properties, which are essential for determining the compound's suitability in various applications (Abdelhamid & Gomha, 2013).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are crucial for understanding the compound's behavior in chemical reactions and potential biological applications. These properties are determined by the functional groups present in the molecule and their interaction with the surrounding environment (Asegbeloyin et al., 2014).

properties

IUPAC Name

N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-22(12-16-11-18(21-20-16)14-7-8-14)19(23)10-15-9-6-13-4-2-3-5-17(13)15/h2-5,11,14-15H,6-10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTULDBJBXCRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=NN1)C2CC2)C(=O)CC3CCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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